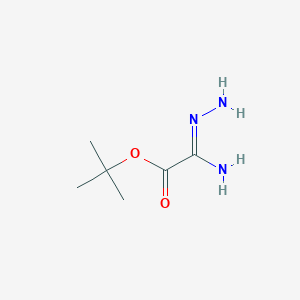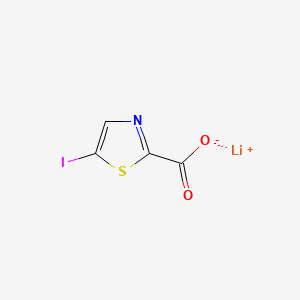
3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,2,3-thiadiazole with propan-1-amine in the presence of hydrochloric acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification, drying, and packaging to ensure the compound meets the required quality standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also interact with enzymes and proteins, leading to the disruption of cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride:
2-methoxy-2-(1,2,3-thiadiazol-4-yl)propan-1-amine: A derivative with different functional groups but similar core structure.
Uniqueness
3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride is unique due to its specific structure and the presence of both the thiadiazole ring and the propan-1-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H10ClN3S |
|---|---|
Peso molecular |
179.67 g/mol |
Nombre IUPAC |
3-(thiadiazol-4-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9N3S.ClH/c6-3-1-2-5-4-9-8-7-5;/h4H,1-3,6H2;1H |
Clave InChI |
PJYMPGQTOUXERU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=NS1)CCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B15296629.png)
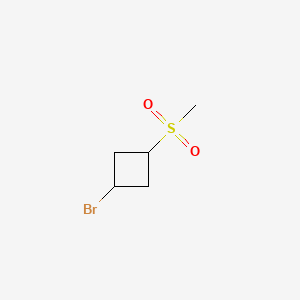

![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)
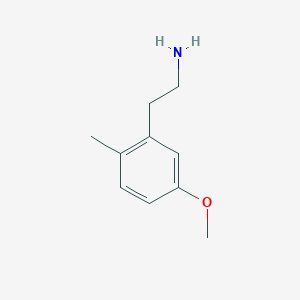
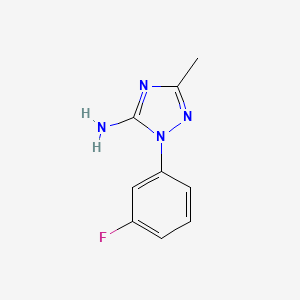
![2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B15296659.png)
![tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B15296660.png)
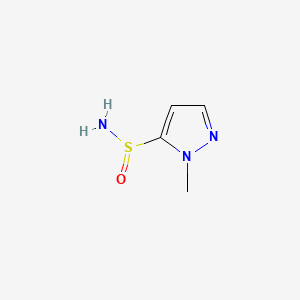


![7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B15296684.png)
